N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide
CAS No.: 877647-56-8
Cat. No.: VC5415104
Molecular Formula: C22H30N4O4
Molecular Weight: 414.506
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877647-56-8 |
|---|---|
| Molecular Formula | C22H30N4O4 |
| Molecular Weight | 414.506 |
| IUPAC Name | N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide |
| Standard InChI | InChI=1S/C22H30N4O4/c1-16(2)24-22(28)21(27)23-15-19(20-5-4-14-30-20)26-12-10-25(11-13-26)17-6-8-18(29-3)9-7-17/h4-9,14,16,19H,10-13,15H2,1-3H3,(H,23,27)(H,24,28) |
| Standard InChI Key | SGZLNJDCVYOGIU-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key domains:
-
Furan-2-yl group: A five-membered aromatic oxygen heterocycle known for enhancing bioavailability and metabolic stability in drug design .
-
4-(4-Methoxyphenyl)piperazine: A piperazine ring substituted with a 4-methoxyphenyl group, a common motif in ligands targeting neurotransmitter receptors (e.g., serotonin, dopamine) and kinase enzymes .
-
Ethanediamide-isopropyl chain: A diamide linker with a branched alkyl group, contributing to hydrogen-bonding capacity and lipophilicity .
Physicochemical Profile
Key properties derived from structural analogs and computational predictions include:
The methoxy group on the phenyl ring enhances electron-donating effects, potentially influencing receptor binding , while the isopropyl group may sterically hinder interactions with off-target proteins .
Synthesis and Analytical Characterization
Synthetic Routes
While no explicit protocol for this compound is published, analogous structures suggest a multi-step approach:
-
Piperazine intermediate: 4-(4-Methoxyphenyl)piperazine is synthesized via nucleophilic aromatic substitution between piperazine and 4-fluoroanisole .
-
Alkylation: Reaction with 2-(furan-2-yl)ethyl bromide introduces the furan moiety .
-
Amidation: Condensation with N-isopropylethanediamide using carbodiimide coupling agents .
Analytical Data
-
HRMS (ESI+): m/z 415.245 [M+H]⁺ (calc. 414.506).
-
¹H NMR (DMSO-d₆): δ 7.2–6.6 (aryl protons), 4.1 (piperazine CH₂), 3.7 (OCH₃), 1.2 (isopropyl CH₃) .
-
HPLC Purity: >95% (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanistic Hypotheses
Neurotransmitter Receptor Modulation
Piperazine derivatives are established ligands for serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors . The 4-methoxyphenyl group may enhance affinity for 5-HT₁A, as seen in similar compounds (Ki = 8 nM) . The furan moiety could reduce first-pass metabolism compared to phenyl analogs .
Comparative Analysis with Structural Analogs
This comparison underscores the role of the ethanediamide linker in balancing potency and selectivity, though in vivo validation remains pending .
Challenges and Future Directions
Metabolic Stability
Furan rings are susceptible to cytochrome P450-mediated oxidation, potentially generating reactive intermediates . Strategies to mitigate this include:
-
Electron-withdrawing substituents on the furan.
-
Deuterium incorporation at vulnerable positions.
Target Identification
High-throughput screening against kinase panels and GPCR libraries is critical to elucidate primary targets. Preliminary assays should prioritize:
Prodrug Development
The poor solubility of N'-[2-(furan-2-yl)-...] limits bioavailability. Prodrug strategies such as:
-
Phosphate esterification of the amide.
-
PEGylation to enhance aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume